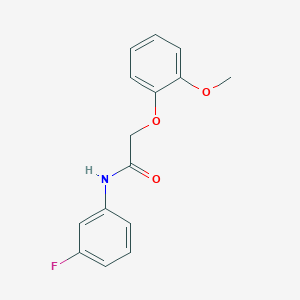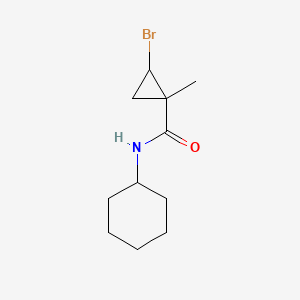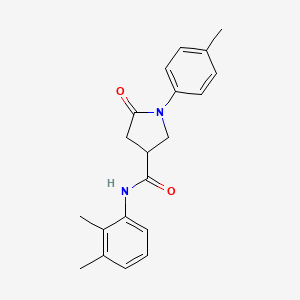
N-(3-fluorophenyl)-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-(2-methoxyphenoxy)acetamide: is an organic compound that features a fluorinated phenyl group and a methoxyphenoxy moiety connected via an acetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-(2-methoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: 3-fluoroaniline and 2-methoxyphenol.
Formation of Intermediate: The reaction begins with the formation of an intermediate, such as 2-(2-methoxyphenoxy)acetic acid, through the reaction of 2-methoxyphenol with chloroacetic acid under basic conditions.
Amidation Reaction: The intermediate is then reacted with 3-fluoroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a corresponding phenol derivative.
Reduction: The acetamide group can be reduced to an amine under strong reducing conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 2-(2-hydroxyphenoxy)acetamide.
Reduction: Formation of N-(3-fluorophenyl)-2-(2-methoxyphenoxy)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.
Materials Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Pharmacology: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific receptors or enzymes.
Biochemistry: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry:
Agrochemicals: Potential use as an intermediate in the synthesis of herbicides or pesticides.
Dyes and Pigments: Utilized in the development of novel dyes with specific fluorescence properties.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-2-(2-methoxyphenoxy)acetamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
Comparaison Avec Des Composés Similaires
- N-(3-chlorophenyl)-2-(2-methoxyphenoxy)acetamide
- N-(3-bromophenyl)-2-(2-methoxyphenoxy)acetamide
- N-(3-methylphenyl)-2-(2-methoxyphenoxy)acetamide
Comparison:
- Fluorine Substitution: The presence of the fluorine atom in N-(3-fluorophenyl)-2-(2-methoxyphenoxy)acetamide imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds, which can enhance its reactivity and binding affinity compared to its chloro, bromo, and methyl analogs.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns in substitution and oxidation reactions due to the influence of the fluorine atom on the electronic distribution within the molecule.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-19-13-7-2-3-8-14(13)20-10-15(18)17-12-6-4-5-11(16)9-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWXKOMLQJMLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-{[(3-chloro-2-methylphenyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B4950358.png)
![N-(4-{[5-(4-chlorophenyl)-2-furoyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B4950363.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(diphenylacetyl)piperazine](/img/structure/B4950375.png)
![(5Z)-3-(4-methylphenyl)-5-[[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4950380.png)
![4-[(3-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B4950387.png)

![3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(3-CHLORO-4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B4950404.png)
![2-(2-Chloro-4-{[(5E)-1-(3-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4950413.png)
![(5Z)-5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B4950425.png)
![ethyl 4-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-1-piperidinecarboxylate](/img/structure/B4950434.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(1-benzothien-5-ylmethyl)acetamide](/img/structure/B4950450.png)
![1,1'-methylenebis{3-[3-(1H-benzimidazol-1-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione}](/img/structure/B4950453.png)
![N-{2-(4-methylphenyl)-1-[(2-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4950456.png)

